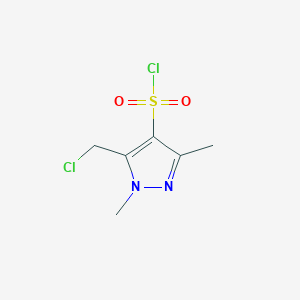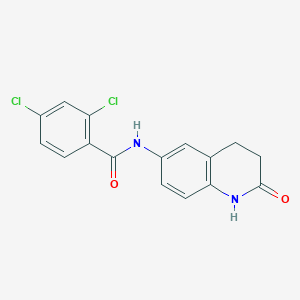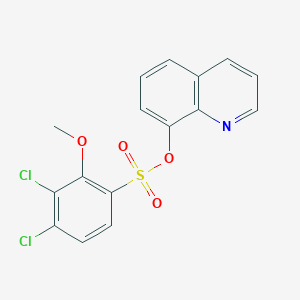
Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate is a chemical compound with the molecular formula C16H11Cl2NO4S . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the retrieved papers, quinoline derivatives are generally synthesized through various protocols. For instance, one study reported the synthesis of a similar compound, quinolin-8-yl 4-chlorobenzoate, via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 minutes .Molecular Structure Analysis
The structure of quinolin-8-yl 4-chlorobenzoate, a related compound, was characterized using analytical techniques, including NMR, IR, UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies . X-ray diffraction analyses showed that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and depend on the specific compound and conditions. Quinoline derivatives are known to exhibit antimicrobial activity, which depends on the substitution on the heterocyclic pyridine ring .Wissenschaftliche Forschungsanwendungen
Host-Guest Chemistry and Fluorescence Properties :Research by Karmakar et al. (2007) on amide-containing isoquinoline derivatives has revealed insights into host-guest chemistry. They found that these compounds, including quinolin-8-yl derivatives, can form gels and crystalline salts with mineral acids. Additionally, they exhibit interesting fluorescence properties when interacting with certain substances, highlighting their potential in material science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).
Anti-Cancer Activity :Cumaoğlu et al. (2015) synthesized compounds containing the sulfonamide fragment and quinolin-8-yl derivatives, which were evaluated for anti-cancer activity. These compounds demonstrated significant reduction in cell proliferation and induced expression of pro-apoptotic genes, suggesting their potential as therapeutic agents in cancer treatment (Cumaoğlu et al., 2015).
Antibacterial Activity :Alavi et al. (2017) investigated quinoxaline sulfonamides synthesized from quinoxaline sulfonyl chloride and various aromatic amines. These compounds, including those with quinolin-8-yl structures, showed effective antibacterial activities against Staphylococcus spp. and Escherichia coli, indicating their potential use in developing new antibacterial agents (Alavi et al., 2017).
Potential Antileukotrienic Agents :Jampílek et al. (2004) synthesized quinolin-8-yl derivatives as potential antileukotrienic drugs. These compounds were investigated for their in vitro cytotoxicity and antiplatelet activity, indicating their potential use in treating conditions associated with leukotriene activity (Jampílek et al., 2004).
Remote Sulfonylation Process :Xia et al. (2016) developed a method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives. This process, which generates environmentally friendly byproducts, highlights the compound's potential in green chemistry applications (Xia et al., 2016).
PI3K Inhibitors and Anticancer Agents :Shao et al. (2014) synthesized 2-substituted-3-sulfonamino-5-(quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents. Their study indicated these compounds' potential as effective treatments in cancer therapy (Shao et al., 2014).
Antiprotozoal Evaluation of Metal Complexes :Silva et al. (2010) synthesized copper and zinc complexes based on sulfonamides containing 8-aminoquinoline ligands. These complexes showed significant antiprotozoal activity, suggesting their potential in treating protozoal infections (Silva et al., 2010).
Aldose Reductase Inhibitors :Qin et al. (2015) designed quinoxalin-2(1H)-one based aldose reductase inhibitors. These compounds, including quinolin-8-yl derivatives, showed potent effects and selective inhibition of aldose reductase, important in the treatment of diabetic complications (Qin et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
quinolin-8-yl 3,4-dichloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO4S/c1-22-16-13(8-7-11(17)14(16)18)24(20,21)23-12-6-2-4-10-5-3-9-19-15(10)12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTKMCSGLZJTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2755257.png)
![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2755262.png)
![2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide](/img/structure/B2755265.png)
![(E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2755266.png)
![Ethyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2755267.png)
![4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2755269.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2755270.png)
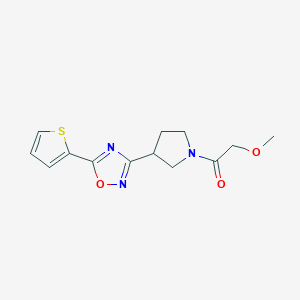
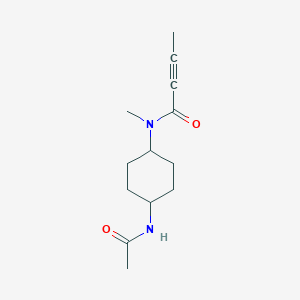
![6-(2,6-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2755273.png)


